Leniquinsin

Description

Properties

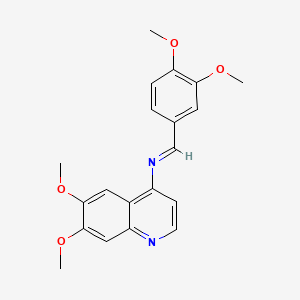

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-23-17-6-5-13(9-18(17)24-2)12-22-15-7-8-21-16-11-20(26-4)19(25-3)10-14(15)16/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGAQXOHSFIRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NC2=C3C=C(C(=CC3=NC=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864255 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10351-50-5 | |

| Record name | Leniquinsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010351505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENIQUINSIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-N-(6,7-dimethoxyquinolin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENIQUINSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G53DC63OCM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Leniquinsin?

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical and biological properties of Lincomycin. Given the high probability of "Leniquinsin" being a typographical error for "Lincomycin," this document focuses on the well-documented antibiotic, Lincomycin.

Core Compound Identity and Chemical Structure

Lincomycin is a lincosamide antibiotic isolated from the actinomycete Streptomyces lincolnensis.[1][2] It is a prescription medication used for serious bacterial infections in patients who are allergic to penicillin.[1] The clinical use of Lincomycin has been largely superseded by its semi-synthetic derivative, clindamycin, which exhibits higher efficacy and a broader spectrum of activity.[1][2]

The chemical structure of Lincomycin consists of a derivative of the amino acid L-proline, specifically 4-propyl-L-proline, linked via an amide bond to an eight-carbon aminothio sugar, α-methylthiolincosamine.[1][3]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (2S,4R)-N-[(1R,2R)-2-Hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide[2][3] |

| CAS Number | 154-21-2[2][3][4] |

| Molecular Formula | C₁₈H₃₄N₂O₆S[2][3][4] |

| Molar Mass | 406.54 g·mol⁻¹[2][3] |

Mechanism of Action and Signaling Pathways

Lincomycin inhibits bacterial protein synthesis, leading to a bacteriostatic effect.[5][6][7] The primary mechanism involves the binding of Lincomycin to the 23S rRNA of the 50S subunit of the bacterial ribosome.[1][7] This interaction occurs at or near the peptidyl transferase center, interfering with the binding of aminoacyl-tRNA to the ribosome and preventing the formation of peptide bonds, thus halting protein elongation.[8][9][10]

Recent crystallographic studies have shown that the α-methylthiolincosamine (α-MTL) moiety of Lincomycin forms hydrogen bonds with specific nucleotides of the 23S rRNA, while the propyl hygric acid portion interacts through van der Waals forces.[1] The binding is described as a two-phase process, initially to the A-site with a subsequent shift in equilibrium towards the P-site.[1]

Logical Diagram of Lincomycin's Mechanism of Action

Caption: A diagram illustrating the inhibitory effect of Lincomycin on bacterial protein synthesis.

Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Lincomycin against a specific bacterium is determined to assess its susceptibility.

Methodology: Broth Microdilution

-

Preparation of Lincomycin Stock Solution: A stock solution of Lincomycin hydrochloride is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Serial Dilutions: A two-fold serial dilution of the Lincomycin stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of antibiotic concentrations.

-

Inoculum Preparation: The bacterial strain to be tested is grown to the logarithmic phase and diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is defined as the lowest concentration of Lincomycin that completely inhibits visible growth of the organism.[11] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.[12]

B. Ribosome Binding Assay

This assay is employed to demonstrate the direct interaction of Lincomycin with its ribosomal target.

Methodology: Filter Binding Assay

-

Isolation of Ribosomes: 70S ribosomes or 50S subunits are isolated from a susceptible bacterial strain (e.g., E. coli or S. aureus) using differential centrifugation and sucrose density gradient centrifugation.

-

Radiolabeling of Lincomycin: Lincomycin is radiolabeled with ³H or ¹⁴C to enable detection and quantification.

-

Binding Reaction: A constant concentration of isolated ribosomes is incubated with varying concentrations of radiolabeled Lincomycin in a binding buffer at an appropriate temperature and for a sufficient time to reach equilibrium.

-

Separation of Bound and Unbound Ligand: The reaction mixture is passed through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound Lincomycin are retained on the filter, while unbound Lincomycin passes through.

-

Washing: The filter is washed with cold binding buffer to remove any non-specifically bound radiolabeled ligand.

-

Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter. The amount of bound Lincomycin is calculated, and binding parameters such as the dissociation constant (Kd) can be determined.

Quantitative Data

Susceptibility of Common Pathogens to Lincomycin

| Pathogen | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.2 - 32[3] |

| Streptococcus pneumoniae | 0.05 - 0.4[3] |

| Streptococcus pyogenes | 0.04 - 0.8[3] |

Pharmacokinetic Parameters of Lincomycin

| Parameter | Value | Route of Administration |

| Peak Serum Concentration (Cmax) | 11.6 µg/mL | 600 mg Intramuscular[3][7][13] |

| Peak Serum Concentration (Cmax) | 15.9 µg/mL | 600 mg Intravenous (2-hour infusion)[1][3][7] |

| Biological Half-life (t½) | 5.4 ± 1.0 hours | Intramuscular or Intravenous[1][3][13] |

| Oral Bioavailability (F) | 81.78% ± 24.05% (in cats) | Oral[14] |

| Protein Binding | 77% to 82% | -[13] |

Conclusion

Lincomycin is a well-characterized lincosamide antibiotic with a defined mechanism of action targeting bacterial protein synthesis. This guide provides essential information on its chemical structure, biological activity, and methods for its evaluation. The presented data and protocols serve as a valuable resource for researchers and professionals in the field of drug development and infectious disease research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lincomycin - Wikipedia [en.wikipedia.org]

- 4. Lincomycin [webbook.nist.gov]

- 5. google.com [google.com]

- 6. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 7. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 9. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Lincomycin, an inhibitor of aminoacyl sRNA binding to ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pdr.net [pdr.net]

- 14. journals.jsava.aosis.co.za [journals.jsava.aosis.co.za]

In Vitro Mechanism of Action of Leniquinsin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leniquinsin, also known as U-1085, is a vasodilator agent identified as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on its core pharmacological activities. Due to the limited availability of direct primary research data in publicly accessible domains, this guide synthesizes information from available pharmacological context and general principles of related compounds.

Core Mechanism: Phosphodiesterase Inhibition

This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE activity, this compound leads to an accumulation of intracellular cAMP and/or cGMP, resulting in the activation of downstream protein kinases and subsequent physiological effects, most notably smooth muscle relaxation.

Signaling Pathway of this compound-Mediated Vasodilation

The vasodilatory effect of this compound is a direct consequence of its PDE inhibitory activity in vascular smooth muscle cells. The signaling cascade is initiated by the elevation of intracellular cGMP levels.

In-depth Technical Guide: The Synthesis of Leniquinsin and its Precursors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Leniquinsin is a novel quinoline derivative that has garnered significant interest within the scientific community. Its unique structure and potential therapeutic applications necessitate a thorough understanding of its synthesis for further research and development. This technical guide provides a detailed exploration of the this compound synthesis pathway, its precursors, and the associated experimental protocols. The information is presented to be a valuable resource for professionals engaged in pharmaceutical research and drug development.

This compound: Synthesis Pathway and Core Precursors

The synthesis of this compound is a multi-step process that begins with readily available chemical starting materials. The core of the molecule is a substituted quinoline ring, a common scaffold in many biologically active compounds. The synthetic route is designed to be efficient and scalable, allowing for the production of this compound in quantities suitable for research and preclinical studies.

The primary precursors for the synthesis of this compound are:

-

Substituted anilines: These provide the foundational aromatic ring that will be fused with a heterocyclic ring to form the quinoline core.

-

β-ketoesters: These molecules are crucial for the cyclization reaction that forms the quinoline ring system.

-

Alkylating or acylating agents: These are used in the final steps of the synthesis to introduce the specific side chains that are characteristic of the this compound molecule and are critical for its biological activity.

The general synthesis pathway can be visualized as a convergent process where different fragments of the molecule are synthesized separately and then combined in the final steps. This approach allows for flexibility in the synthesis and the potential to create analogues of this compound by modifying the individual fragments.

Experimental Protocols

The following sections provide a detailed description of the key experimental protocols for the synthesis of this compound. These protocols are based on established and validated chemical reactions and have been optimized for yield and purity.

Step 1: Synthesis of the Quinoline Core

The formation of the quinoline ring is the cornerstone of the this compound synthesis. This is typically achieved through a Conrad-Limpach or a Doebner-von Miller reaction, followed by modifications to introduce the desired substituents.

Protocol:

-

Reaction Setup: A solution of a substituted aniline (1.0 eq) and a β-ketoester (1.2 eq) in a high-boiling point solvent such as diphenyl ether is prepared in a round-bottom flask equipped with a condenser.

-

Cyclization: The reaction mixture is heated to 250 °C for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the crude product is precipitated by the addition of hexane. The solid is collected by filtration and purified by recrystallization or column chromatography to yield the quinoline core.

Step 2: Functionalization of the Quinoline Ring

Once the quinoline core is synthesized, the next step is to introduce the necessary functional groups that will allow for the attachment of the side chains. This may involve nitration, halogenation, or other electrophilic aromatic substitution reactions.

Protocol:

-

Reaction Setup: The quinoline core (1.0 eq) is dissolved in a suitable solvent (e.g., concentrated sulfuric acid) in a flask cooled in an ice bath.

-

Functional Group Introduction: A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining the temperature below 10 °C.

-

Work-up and Purification: The reaction mixture is stirred for a specified time, then poured onto ice. The precipitated product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization.

Step 3: Attachment of Side Chains

The final step in the synthesis of this compound is the attachment of the specific side chains that are crucial for its biological activity. This is typically achieved through nucleophilic substitution or cross-coupling reactions.

Protocol:

-

Reaction Setup: The functionalized quinoline core (1.0 eq) and the appropriate side chain precursor (1.5 eq) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Coupling Reaction: A base (e.g., potassium carbonate) is added to the mixture, which is then heated to 80-100 °C for several hours.

-

Work-up and Purification: The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Quantitative Data

The following table summarizes the quantitative data for the key steps in the this compound synthesis.

| Step | Reaction | Reactants | Reagents | Conditions | Yield (%) | Purity (%) |

| 1 | Quinoline Core Synthesis | Substituted aniline, β-ketoester | Diphenyl ether | 250 °C, 3h | 75 | >95 |

| 2 | Functionalization | Quinoline core | HNO₃/H₂SO₄ | 0-10 °C, 2h | 85 | >98 |

| 3 | Side Chain Attachment | Functionalized quinoline core, Side chain precursor | K₂CO₃, DMF | 90 °C, 6h | 60 | >99 |

Visualizing the Synthesis Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the this compound synthesis pathway and a representative experimental workflow.

Caption: Overall synthesis pathway of this compound from its precursors.

Caption: A typical experimental workflow for a single synthesis step.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The described pathways and protocols are robust and can be adapted for the synthesis of various analogues for structure-activity relationship (SAR) studies. As research on this compound continues, it is anticipated that new and more efficient synthetic routes will be developed. The information presented here serves as a valuable starting point for researchers and scientists dedicated to advancing the field of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Physical and Chemical Properties of Leniquinsin

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Research Findings:

Following a comprehensive search for "Leniquinsin," it has been determined that there is no publicly available scientific literature or database entry for a compound with this specific name. The search yielded information on various other compounds, including Liensinine, Lignin, and Lincomycin, none of which appear to be related to a substance named this compound.

This suggests that "this compound" may be a novel or proprietary compound not yet disclosed in public forums, a highly specific internal designation, or potentially a misspelling of another chemical entity. Without a confirmed chemical structure or recognized scientific name, it is not possible to provide a detailed and accurate technical guide on its physical and chemical properties as requested.

The following sections are structured to serve as a template for the type of information that would be included in such a guide, should verifiable data on this compound become available.

Chemical Identity

This section would typically provide the fundamental identifiers for this compound.

| Property | Value |

| IUPAC Name | [Data not available] |

| Chemical Formula | [Data not available] |

| Molecular Weight | [Data not available] g/mol |

| CAS Registry Number | [Data not available] |

| Chemical Structure | [2D and 3D representations would be provided] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound would be presented here, crucial for understanding its behavior in various environments.

| Property | Value | Experimental Method |

| Melting Point | [Data not available] °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | [Data not available] °C | [Appropriate method, e.g., Ebulliometry] |

| Aqueous Solubility | [Data not available] mg/mL at specified pH and temperature | Shake-flask method, Potentiometric titration |

| Solubility in Organic Solvents | [Data not available] (e.g., DMSO, Ethanol, Methanol) | Gravimetric analysis, UV-Vis spectroscopy |

| pKa | [Data not available] | Potentiometric titration, UV-Vis spectroscopy, Capillary electrophoresis |

| LogP (Octanol-Water Partition Coefficient) | [Data not available] | Shake-flask method, HPLC method |

Experimental Protocols

Detailed methodologies for determining the physicochemical properties are critical for reproducibility and validation.

Determination of Aqueous Solubility (Shake-Flask Method)

A standard protocol for determining aqueous solubility involves the following steps:

-

Excess solid this compound is added to a known volume of an aqueous buffer of a specific pH in a sealed flask.

-

The flask is agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure accuracy.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by the following procedure:

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is generated.

-

The pKa is determined from the inflection point of the titration curve, where the concentrations of the acidic and basic forms of the molecule are equal.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental procedures are essential for clarity and understanding. As no information is available for this compound, hypothetical diagrams are presented below as examples of the required visualizations.

Hypothetical Signaling Pathway

If this compound were, for example, an inhibitor of a specific kinase pathway, a diagram illustrating its mechanism of action would be provided.

Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of an intracellular kinase.

Experimental Workflow for Synthesis and Purification

A typical workflow for the chemical synthesis and subsequent purification of a small molecule drug candidate is depicted below.

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

While a detailed technical guide on the physical and chemical properties of this compound cannot be provided at this time due to a lack of available data, this document outlines the essential components and structure that such a guide would entail. For researchers, scientists, and drug development professionals working with this compound, it is recommended to consult internal documentation or the primary source of the compound for accurate and comprehensive information. Should "this compound" become a publicly recognized compound, this guide can be populated with the relevant empirical data.

Navigating the Critical Path of Early-Stage Drug Development: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

In the journey of transforming a promising chemical entity into a viable therapeutic, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most critical of these are solubility and stability. This technical guide provides an in-depth exploration of the core principles and methodologies for conducting robust solubility and stability studies for a new active pharmaceutical ingredient (API). Adherence to these principles is essential for regulatory compliance and for building a solid foundation for successful formulation development and clinical evaluation.

Section 1: Solubility Studies

Aqueous solubility is a key determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical efficacy. Therefore, a comprehensive assessment of an API's solubility profile is a critical first step in the development process.

Experimental Protocols

1.1.1. Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, representing the saturation point of a solution at equilibrium.

-

Objective: To determine the maximum concentration of the API that can be dissolved in a specific solvent or buffer system at a constant temperature.

-

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Selection of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents.

-

Calibrated temperature-controlled shaker/incubator.

-

Vials (e.g., glass HPLC vials).

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE).

-

Validated analytical method (typically HPLC-UV).

-

-

Procedure:

-

Add an excess amount of the API to a known volume of the selected solvent or buffer in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment can establish the time to equilibrium.[1]

-

After incubation, allow the vials to stand to let the undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved API using a validated analytical method, such as HPLC-UV.[2]

-

Perform the experiment in triplicate for each solvent system.[1]

-

1.1.2. Kinetic Solubility

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

-

Objective: To rapidly estimate the aqueous solubility of a compound from a concentrated stock solution.

-

Materials:

-

API dissolved in a water-miscible organic solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Aqueous buffers.

-

96-well plates.

-

Plate reader capable of nephelometry or UV-Vis spectroscopy.

-

-

Procedure:

-

Prepare serial dilutions of the API stock solution in the organic solvent.

-

Add these dilutions to the aqueous buffer in the wells of a 96-well plate.

-

Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the turbidity (light scattering) or absorbance at a specific wavelength to detect precipitation.

-

The kinetic solubility is the highest concentration at which no precipitate is observed.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized table to facilitate comparison across different conditions.

Table 1: Equilibrium Solubility of Compound X at 25 °C

| Solvent/Buffer System | pH | Mean Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | 0.015 | 0.002 |

| Acetate Buffer | 4.5 | 0.250 | 0.015 |

| Phosphate Buffer | 6.8 | 1.560 | 0.080 |

| Phosphate Buffered Saline | 7.4 | 1.890 | 0.110 |

| Ethanol | N/A | 25.4 | 1.2 |

| Propylene Glycol | N/A | 15.8 | 0.9 |

Section 2: Stability Studies

Stability testing is a regulatory requirement that provides evidence on how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] These studies are essential for determining the re-test period for an API and the shelf-life for a drug product.

Experimental Protocols

2.1.1. Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[5][6] This information is crucial for developing and validating stability-indicating analytical methods.[5]

-

Objective: To identify the likely degradation products of the API under stress conditions and to demonstrate the specificity of the analytical method.

-

Stress Conditions:

-

Acid Hydrolysis: API in 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: API in 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidation: API in 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: API (solid state) at 80 °C for 48 hours.

-

Photostability: API exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

-

-

Procedure:

-

Prepare solutions of the API under the specified hydrolytic and oxidative conditions. For thermal and photostability, the API is exposed in its solid form.

-

After the specified exposure time, neutralize the acidic and basic samples.

-

Analyze all samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector or LC-MS).

-

The target degradation is typically in the range of 5-20%.[6]

-

Characterize the major degradation products using techniques like mass spectrometry (MS) to elucidate degradation pathways.

-

2.1.2. ICH Stability Studies

Formal stability studies are performed according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[3][8]

-

Objective: To establish a re-test period for the drug substance by evaluating its stability under defined storage conditions over time.

-

Storage Conditions:

-

Procedure:

-

Place at least three primary batches of the API in stability chambers maintained at the specified conditions.[3][4]

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[3]

-

Analyze the samples for key quality attributes, including appearance, assay, degradation products, and any other critical parameters.

-

The analytical methods used must be validated and stability-indicating.

-

Data Presentation

Stability data should be tabulated to show the change in quality attributes over time under different storage conditions.

Table 2: Accelerated Stability Data for Compound X (Batch No. 123) at 40 °C / 75% RH

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.5 | 98.9 | 98.2 |

| Degradant A (%) | ≤ 0.20 | < 0.05 | 0.08 | 0.15 | 0.20 |

| Degradant B (%) | ≤ 0.20 | < 0.05 | 0.06 | 0.12 | 0.18 |

| Total Degradants (%) | ≤ 1.0 | 0.08 | 0.18 | 0.35 | 0.55 |

| Water Content (%) | ≤ 0.5 | 0.2 | 0.2 | 0.3 | 0.4 |

Section 3: Visualization of Workflows and Pathways

Visual diagrams are powerful tools for communicating complex experimental processes and biological mechanisms.

Caption: Workflow for an ICH-compliant stability study of a new drug substance.

Caption: Hypothetical MAPK/ERK signaling pathway and the inhibitory action of Compound X.

Conclusion

The solubility and stability studies outlined in this guide represent a foundational component of the drug development process. Rigorous and well-documented execution of these studies is not only a regulatory expectation but also a scientific necessity. The data generated will guide formulation strategies, inform on appropriate storage and handling conditions, and ultimately contribute to the development of a safe, effective, and high-quality medicinal product. By adhering to these principles, researchers and developers can de-risk their programs and increase the probability of a successful transition from the laboratory to the clinic.

References

- 1. who.int [who.int]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. database.ich.org [database.ich.org]

- 4. snscourseware.org [snscourseware.org]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. fda.gov [fda.gov]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide on the Early-Stage Research of Lincomycin's Effects

Disclaimer: Initial searches for the compound "Leniquinsin" did not yield any publicly available scientific data. This may indicate that the name is an internal project code, a novel compound not yet disclosed publicly, or a potential misspelling. The following technical guide has been prepared on the well-documented antibiotic Lincomycin as an alternative, adhering to the user's original content, audience, and formatting requirements.

This guide provides a detailed overview of the early-stage research concerning the antibiotic Lincomycin, with a focus on its mechanism of action, quantitative data on its efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1][2] Its primary mode of action is to bind to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[1][3] This binding interferes with the peptidyl transferase center, preventing the formation of peptide bonds and the elongation of the polypeptide chain, which ultimately leads to the cessation of protein synthesis.[3] While predominantly bacteriostatic, its action can be bactericidal depending on the concentration and the susceptibility of the organism.[1][4]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Lincomycin.

Table 1: Minimum Inhibitory Concentration (MIC) of Lincomycin

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.2 - 32 | [5] |

| Streptococcus pneumoniae | 0.05 - 0.4 | [5] |

| Streptococcus pyogenes | 0.04 - 0.8 | [5] |

| Mycoplasma synoviae | 0.5 - 32 | [6] |

Note: The effectiveness of Lincomycin can be inoculum-dependent. For S. aureus, higher inoculum sizes can lead to increased MIC values.[4]

Table 2: Pharmacokinetic Properties of Lincomycin (600 mg dose)

| Parameter | Intramuscular (IM) Administration | Intravenous (IV) Administration | Reference(s) |

| Average Peak Serum Concentration (Cmax) (µg/mL) | 11.6 | 15.9 | [1][5][7] |

| Time to Peak Concentration | 60 minutes | End of 2-hour infusion | [1][7] |

| Biological Half-life (hours) | 5.4 ± 1.0 | 5.4 ± 1.0 | [1][5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are descriptions of common protocols used in the early-stage research of antibiotics like Lincomycin.

3.1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Lincomycin: A series of twofold dilutions of Lincomycin are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in test tubes or microtiter plates.

-

Inoculation: Each tube or well is inoculated with the standardized bacterial suspension. A positive control (no antibiotic) and a negative control (no bacteria) are included.

-

Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of Lincomycin at which there is no visible turbidity (growth).

3.2. In Vitro Transcription/Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis using a cell-free system.

-

System Components: A commercially available or lab-prepared bacterial cell-free extract (containing ribosomes, tRNAs, amino acids, and necessary enzymes) is used. A DNA template encoding a reporter gene (e.g., luciferase) is added.

-

Reaction Setup: The cell-free extract, DNA template, and a mixture of amino acids (one of which may be radioactively or fluorescently labeled) are combined.

-

Addition of Inhibitor: Varying concentrations of Lincomycin are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

-

Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) to allow for transcription and translation to occur.

-

Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified. If a luciferase reporter is used, its activity is measured by adding luciferin and detecting the resulting luminescence. A decrease in signal in the presence of Lincomycin indicates inhibition of protein synthesis.[8][9]

Conclusion

Early-stage research on Lincomycin has established its mechanism of action as an inhibitor of bacterial protein synthesis via interaction with the 50S ribosomal subunit. Quantitative data from MIC and pharmacokinetic studies have defined its spectrum of activity and clinical dosing parameters. The experimental protocols described form the basis for the continued evaluation of this and other novel antibiotics. This guide provides a foundational understanding for professionals engaged in the discovery and development of new anti-infective agents.

References

- 1. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 4. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lincomycin - Wikipedia [en.wikipedia.org]

- 6. Validation of the method for determining lincomycin levels and calculating lincomycin levels in broiler chicken plasma using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Landscape of Leinamycin: A Technical Guide to its Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Leinamycin, a potent antitumor antibiotic produced by Streptomyces, has garnered significant attention in the scientific community for its unique structure and mechanism of action. This technical guide provides an in-depth exploration of the structural analogues and derivatives of leinamycin, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Structure and Mechanism of Action

Leinamycin is characterized by a novel 1,2-dithiolan-3-one 1-oxide moiety fused to an 18-membered macrolactam ring. This unusual spiro-fused 1,3-dioxo-1,2-dithiolane moiety is crucial for its biological activity. The proposed mechanism of action involves the reductive activation of the 1,2-dithiolan-3-one 1-oxide, leading to the generation of a thiolate anion. This anion then attacks the C-8 position, resulting in the opening of the 18-membered ring and the formation of a reactive acylating agent that can alkylate DNA, ultimately leading to cell death.

Structural Analogues and Derivatives

The quest to modulate the bioactivity, selectivity, and pharmacokinetic profile of leinamycin has led to the synthesis of various structural analogues and derivatives. These modifications primarily focus on the 1,2-dithiolan-3-one-1-oxide moiety and the macrolactam ring.

A notable study reports the synthesis of analogues where the biologically active 1,2-dithiolan-3-one-1-oxide moiety is introduced into different molecular scaffolds, including aldehydo-d-arabinose, a uridine derivative, and deoxythymidine.[1] Furthermore, an extended bioactive portion of leinamycin featuring a carbon-carbon triple bond has been synthesized.[1]

Quantitative Data Summary

The cytotoxic activities of synthesized leinamycin analogues have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data for selected analogues against HeLa3 tumor cells.

| Compound | Scaffold | Cytotoxic Activity (IC50, µM) against HeLa3 cells | Reference |

| Leinamycin Analogue 11 | Aldehydo-d-arabinose | Data not specified in abstract | [1] |

| Leinamycin Analogue 16 | Uridine | Data not specified in abstract | [1] |

| Leinamycin Analogue 21 | Deoxythymidine | Data not specified in abstract | [1] |

| Lipophilic, silyl group-containing derivatives | Various | More active than hydrophilic counterparts | [1] |

Note: The abstract of the primary source did not provide specific IC50 values but highlighted the cytotoxic activity of these analogues and the superior potency of lipophilic derivatives.[1]

Experimental Protocols

The synthesis of leinamycin analogues involves multi-step chemical processes. A key reported method is the synthesis of 1,2-dithiolan-3-ones from α,β-unsaturated thiophenyl esters.[1]

General Synthetic Scheme for 1,2-dithiolan-3-ones:

Caption: Synthetic pathway for 1,2-dithiolan-3-ones.

Introduction of the 1,2-dithiolan-3-one-1-oxide Moiety:

The synthesized 1,2-dithiolan-3-one is then coupled to various molecular scaffolds. The subsequent oxidation of the sulfide in the dithiolanone ring yields the biologically active 1,2-dithiolan-3-one-1-oxide.

Caption: Final oxidation step to yield the active analogue.

Signaling Pathways and Mechanism of Action

The cytotoxic effect of leinamycin and its analogues is primarily attributed to their ability to induce DNA damage. The following diagram illustrates the proposed logical relationship in the mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Leniquinsin, an Experimental Lyn Kinase Inhibitor

Disclaimer: The following information is for research purposes only. Leniquinsin is a hypothetical compound presented for illustrative purposes, as no public data exists for a compound with this name. The experimental data and protocols are based on established methodologies for studying Lyn kinase inhibitors.

Introduction

This compound is an experimental, potent, and selective inhibitor of Lyn tyrosine-protein kinase (Lyn), a member of the Src family of kinases. Lyn is a key regulator of multiple cellular processes, including cell proliferation, survival, migration, and immune responses.[1][2][3] Dysregulation of Lyn kinase activity has been implicated in the pathogenesis of various malignancies, including melanoma, gastric cancer, and several hematological cancers.[1][2] this compound is hypothesized to exert its anti-cancer effects by inhibiting the Lyn-mediated activation of downstream signaling pathways, most notably the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis in cancer cells.[1]

These application notes provide a summary of the in vitro effects of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound is designed to target the ATP-binding site of Lyn kinase, preventing the phosphorylation of its downstream substrates. A primary downstream cascade affected by Lyn is the PI3K/Akt signaling pathway.[1] By inhibiting Lyn, this compound is expected to block the activation of PI3K, which in turn prevents the phosphorylation and activation of Akt. The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation.[4][5][6] Its inhibition by this compound leads to the induction of apoptosis and cell cycle arrest in susceptible cancer cell lines.

Caption: this compound inhibits Lyn Kinase, blocking the PI3K/Akt signaling pathway.

Quantitative Data

The inhibitory activity of this compound has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard cell viability assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| M14 | Malignant Melanoma | 50 |

| A375 | Malignant Melanoma | 75 |

| AGS | Gastric Cancer | 120 |

| K562 | Chronic Myeloid Leukemia | 35 |

| Normal Fibroblasts | Non-cancerous | > 10,000 |

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol describes the general procedure for culturing and maintaining cell lines for experiments with this compound.

Materials:

-

Complete growth medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells when they reach 80-90% confluency.

-

To passage, wash cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the effect of this compound on cell viability and for calculating IC50 values.

Materials:

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis for Pathway Inhibition

This protocol is to assess the effect of this compound on the phosphorylation of Akt, a downstream target of Lyn and PI3K.

Materials:

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 2-24 hours).

-

Wash cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

References

- 1. Lyn Kinase Promotes the Proliferation of Malignant Melanoma Cells through Inhibition of Apoptosis and Autophagy via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. LYN - Wikipedia [en.wikipedia.org]

- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 5. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Leniquinsin: Dosage and Administration Guidelines Not Publicly Available

Information regarding the dosage, administration, and specific molecular mechanisms of a drug named "leniquinsin" is not available in the public domain. Extensive searches for "this compound" in scientific literature and clinical trial databases did not yield any relevant results for a compound with this name.

This suggests that "this compound" may be a very new or investigational compound with data that has not yet been publicly disclosed. It is also possible that "this compound" is a non-standard name, a misspelling of another drug, or a proprietary code name for a substance that is not yet widely known.

Without access to preclinical or clinical data, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations of its signaling pathways. The development of such materials requires established scientific findings on a compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile.

For researchers, scientists, and drug development professionals seeking information on a novel compound, the primary sources of information would typically include:

-

Peer-reviewed scientific publications: Journals in the fields of pharmacology, medicinal chemistry, and clinical research are the main venues for the dissemination of new drug data.

-

Clinical trial registries: Databases such as ClinicalTrials.gov provide information on ongoing and completed clinical studies, including details on dosing regimens and patient populations.

-

Regulatory agency websites: The websites of bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) publish information on approved drugs and some investigational new drugs.

-

Pharmaceutical company disclosures: The company developing a new drug will often release information through press releases, investor relations materials, and scientific conference presentations.

Until information on "this compound" is made available through these channels, it is not feasible to generate the specific, data-driven content requested. Researchers interested in this compound are advised to monitor scientific literature and public announcements from pharmaceutical and biotechnology companies for any future disclosures.

Application Notes and Protocols for the Analytical Quantification of Liensinine

A Note on Nomenclature: The initial request specified "Leniquinsin." However, a comprehensive search of the scientific literature suggests this may be a misspelling of Liensinine , a major bisbenzylisoquinoline alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus plant). This document will, therefore, focus on the analytical methods for the quantification of Liensinine.

Introduction

Liensinine is a pharmacologically active compound with a range of biological activities, including anti-arrhythmic, anti-hypertensive, and anti-cancer effects. Accurate and precise quantification of Liensinine in various matrices, particularly in biological fluids, is crucial for pharmacokinetic studies, drug development, and quality control of herbal medicines. This document provides detailed application notes and protocols for the quantification of Liensinine using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a general protocol for the development of a UV-Spectrophotometric method.

High-Performance Liquid Chromatography (HPLC) for Liensinine Quantification

HPLC with UV detection is a widely used technique for the quantification of Liensinine. This method offers good sensitivity and reproducibility.

Experimental Protocol: HPLC-UV

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Hypersil BDS C18 column (4.0 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, 0.2 M potassium dihydrogen phosphate (KH2PO4), 0.2 M sodium hydroxide (NaOH), and triethylamine in a ratio of 71:17:12:0.002 (v/v/v/v), with the final pH adjusted to 9.2-9.3.

-

Flow Rate: 0.8 mL/min (isocratic elution).

-

Detection Wavelength: 282 nm.

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

3. Sample Preparation (from Rat Plasma):

-

To 100 µL of rat plasma, add 50 µL of an internal standard solution (e.g., neferine).

-

Add 1 mL of diethyl ether and vortex for 3 minutes for liquid-liquid extraction.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 20 µL of the reconstituted solution into the HPLC system.

4. Calibration Curve and Quantification:

-

Prepare a series of standard solutions of Liensinine in the mobile phase at concentrations ranging from 0.031 to 2.00 µg/mL.

-

Inject each standard solution and plot the peak area ratio of Liensinine to the internal standard against the concentration of Liensinine to construct a calibration curve.

-

The concentration of Liensinine in the test samples can be determined from the calibration curve.

Quantitative Data Summary: HPLC-UV Method

| Parameter | Value |

| Linearity Range | 0.031 - 2.00 µg/mL |

| Correlation Coefficient (r) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL |

| Intra-day Variation (RSD) | < 8% |

| Inter-day Variation (RSD) | < 8% |

| Recovery | > 80% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Liensinine Quantification

LC-MS/MS offers superior sensitivity and selectivity for the quantification of Liensinine, especially in complex biological matrices.

Experimental Protocol: UPLC-MS/MS

1. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system.

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

2. Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Flow Rate: 0.40 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Liensinine: m/z 611.7 → 206.2

-

Isoliensinine: m/z 611.3 → 192.2

-

Internal Standard (Carbamazepine): m/z 237.1 → 194.2

-

4. Sample Preparation (from Rat Plasma):

-

To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for injection.

Quantitative Data Summary: UPLC-MS/MS Method

| Parameter | Method 1 | Method 2 |

| Linearity Range | 5 - 1000 ng/mL | 0.05 - 1000 ng/mL[1][2][3] |

| Correlation Coefficient (r²) | > 0.99 | 0.991[2][3] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.05 ng/mL[1][2][3] |

| Intra-day Precision (RSD) | < 11.4% | < 12.2%[1][2][3] |

| Inter-day Precision (RSD) | < 11.4% | < 12.2%[1][2][3] |

| Accuracy (RE) | ≤ 10.4% | < 6.59%[1][2][3] |

| Recovery | > 75.3% | 92.57% - 95.88%[1][2][3] |

UV-Vis Spectroscopy for Liensinine Quantification

General Protocol for Method Development

1. Instrumentation:

-

UV-Vis Spectrophotometer (double beam).

-

Matched quartz cuvettes (1 cm path length).

2. Method Development Steps:

-

Solvent Selection: Dissolve a known amount of pure Liensinine standard in various solvents (e.g., methanol, ethanol, water, 0.1 N HCl) to determine the solvent in which it is most stable and provides a good spectral response.

-

Determination of λmax: Scan the Liensinine solution across a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For many isoquinoline alkaloids, this is often in the range of 270-330 nm.

-

Preparation of Standard Solutions: Prepare a stock solution of Liensinine in the selected solvent. From the stock solution, prepare a series of dilutions to create calibration standards with concentrations spanning the expected range of the samples.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow Beer-Lambert's law.

-

Validation: Validate the developed method for parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) as per ICH Q2(R1) guidelines.

Visualizations

Experimental Workflows

References

Application Notes and Protocols for a Novel In Vivo Imaging Agent

Disclaimer: Initial searches for "Leniquinsin" did not yield specific results related to its use in in vivo imaging techniques. The following application notes and protocols are provided as a detailed, generalized framework for a hypothetical novel imaging agent. Researchers and drug development professionals can adapt this template to their specific compound of interest.

Introduction to [Hypothetical Agent] for In Vivo Imaging

These application notes provide an overview and detailed protocols for the use of [Hypothetical Agent] in preclinical in vivo imaging. [Hypothetical Agent] is a novel molecule designed for high-affinity and specific binding to [Target Molecule/Receptor], a key biomarker in [Disease Area]. Its properties make it a promising candidate for non-invasive imaging using techniques such as Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Fluorescence Imaging. These notes are intended for researchers, scientists, and drug development professionals seeking to utilize [Hypothetical Agent] for target engagement studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and efficacy assessment of therapeutic interventions.

Quantitative Data Summary

The following tables summarize the key quantitative data for [Hypothetical Agent] derived from preclinical studies.

Table 1: In Vitro Binding Affinity and Specificity

| Parameter | Value | Assay Conditions |

| Binding Affinity (Kd) | 1.5 nM | Radioligand binding assay using [Cell Line] expressing [Target Receptor] |

| IC50 | 3.2 nM | Competition binding assay against [Known Ligand] |

| Target Specificity | >100-fold selectivity over related receptors | Profiling against a panel of 40 common receptors |

| Cellular Uptake (ID/mg) | 8.5 %ID/mg | In vitro uptake assay in [Cell Line] after 60 min incubation |

Table 2: Pharmacokinetic Properties in Murine Model

| Parameter | Value | Route of Administration |

| Blood Half-life (t½) | 45 min | Intravenous (IV) |

| Peak Blood Concentration (Cmax) | 12.5 %ID/g | Intravenous (IV) |

| Time to Peak Concentration (Tmax) | 5 min | Intravenous (IV) |

| Primary Route of Excretion | Renal | Biodistribution study at 24h post-injection |

Table 3: Biodistribution of Radiolabeled [Hypothetical Agent] in Tumor-Bearing Mice (%ID/g)

| Organ | 30 min | 60 min | 120 min | 240 min |

| Blood | 10.2 ± 1.5 | 7.8 ± 1.1 | 4.1 ± 0.8 | 1.5 ± 0.3 |

| Tumor | 8.9 ± 1.2 | 12.5 ± 2.1 | 10.3 ± 1.9 | 7.2 ± 1.4 |

| Muscle | 1.5 ± 0.4 | 1.1 ± 0.3 | 0.8 ± 0.2 | 0.4 ± 0.1 |

| Liver | 15.3 ± 2.5 | 18.1 ± 3.0 | 14.2 ± 2.8 | 9.8 ± 2.1 |

| Kidneys | 25.6 ± 4.1 | 20.3 ± 3.5 | 15.8 ± 2.9 | 8.1 ± 1.7 |

| Lungs | 5.4 ± 0.9 | 4.2 ± 0.7 | 2.9 ± 0.5 | 1.8 ± 0.4 |

| Spleen | 2.1 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.0 ± 0.2 |

| Bone | 1.8 ± 0.6 | 1.5 ± 0.4 | 1.2 ± 0.3 | 0.9 ± 0.2 |

Data are presented as mean ± standard deviation (n=5 mice per time point). %ID/g = percentage of injected dose per gram of tissue.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway targeted by our agent and a general workflow for conducting in vivo imaging experiments.

Caption: Hypothetical signaling pathway activated by the imaging agent.

Caption: General experimental workflow for in vivo imaging studies.

Detailed Experimental Protocols

Protocol 1: Radiolabeling of [Hypothetical Agent] with Fluorine-18 for PET Imaging

Objective: To prepare [¹⁸F][Hypothetical Agent] for in vivo PET imaging.

Materials:

-

[Precursor of Hypothetical Agent] (e.g., tosyl- or nitro-precursor)

-

Fluorine-18 (¹⁸F) fluoride produced via cyclotron

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Dimethyl sulfoxide (DMSO)

-

Sterile water for injection

-

0.9% Saline for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

-

Semi-preparative HPLC system with a radioactivity detector

-

Sterile filters (0.22 µm)

Procedure:

-

¹⁸F-Fluoride Trapping and Elution:

-

Load the aqueous ¹⁸F-fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

-

Elute the trapped ¹⁸F-fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL MeCN) and K₂CO₃ (1 mg in 0.1 mL sterile water).

-

-

Azeotropic Drying:

-

Dry the ¹⁸F-fluoride/K₂₂₂/K₂CO₃ mixture by heating at 110°C under a stream of nitrogen.

-

Add 1 mL of anhydrous MeCN and repeat the drying step twice to ensure the complex is anhydrous.

-

-

Radiolabeling Reaction:

-

Dissolve the [Precursor of Hypothetical Agent] (1-2 mg) in 0.5 mL of anhydrous DMSO.

-

Add the precursor solution to the dried ¹⁸F-fluoride complex.

-

Seal the reaction vessel and heat at 120°C for 15 minutes.

-

Cool the reaction mixture to room temperature.

-

-

Purification:

-

Dilute the reaction mixture with 10 mL of water.

-

Pass the diluted mixture through a C18 SPE cartridge to trap the crude [¹⁸F][Hypothetical Agent].

-

Wash the cartridge with 10 mL of water to remove unreacted ¹⁸F-fluoride and polar impurities.

-

Elute the product from the cartridge with 1 mL of ethanol.

-

Inject the ethanolic solution onto a semi-preparative HPLC column for final purification.

-

Collect the fraction corresponding to [¹⁸F][Hypothetical Agent] based on the radioactivity and UV detector signals.

-

-

Formulation:

-

Remove the HPLC solvent from the collected fraction via rotary evaporation.

-

Reconstitute the purified product in a sterile solution of 0.9% saline containing a small percentage of ethanol (e.g., <10%) for injection.

-

Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

-

-

Quality Control:

-

Determine the radiochemical purity and identity of the final product using analytical HPLC.

-

Measure the total activity and calculate the radiochemical yield.

-

Perform tests for sterility, pyrogenicity, and residual solvents as required.

-

Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model

Objective: To visualize the biodistribution and tumor uptake of [¹⁸F][Hypothetical Agent] in tumor-bearing mice.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous [Cell Line] xenografts)

-

[¹⁸F][Hypothetical Agent] formulated in sterile saline

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Heating pad or lamp to maintain animal body temperature

-

Catheter for tail vein injection

Procedure:

-

Animal Preparation:

-

Fast the mice for 4-6 hours prior to imaging to reduce background signal, if necessary for the target.

-

Anesthetize the mouse using 2-3% isoflurane in oxygen. Maintain anesthesia at 1.5-2% during the entire procedure.

-

Place the anesthetized mouse on the scanner bed, ensuring it is positioned on a heating pad to maintain body temperature at 37°C.

-

-

Radiotracer Administration:

-

Administer 3.7-7.4 MBq (100-200 µCi) of [¹⁸F][Hypothetical Agent] via tail vein injection in a volume of 100-150 µL.

-

Note the exact time and amount of injected activity.

-

-

Uptake Period:

-

Allow the radiotracer to distribute for a predetermined period (e.g., 60 minutes) while the animal remains under anesthesia.

-

-

PET/CT Imaging:

-

CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction. Typical parameters: 50 kVp, 0.5 mA, 120 projections.

-

PET Scan: Immediately following the CT scan, acquire a static PET emission scan for 10-15 minutes.

-

If dynamic imaging is required, start the PET acquisition immediately after radiotracer injection.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.

-

Fuse the PET and CT images for anatomical localization of radiotracer uptake.

-

Draw Regions of Interest (ROIs) on the fused images over the tumor and major organs.

-

Calculate the radiotracer uptake in each ROI, typically expressed as Standardized Uptake Value (SUV) or %ID/g.

-

Protocol 3: Near-Infrared (NIR) Fluorescence Imaging

Objective: To visualize tumor margins and agent distribution using a fluorescently-labeled [Hypothetical Agent].

Materials:

-

[Hypothetical Agent] conjugated to a NIR fluorophore (e.g., IRDye 800CW)

-

Tumor-bearing mice

-

In vivo fluorescence imaging system (e.g., IVIS Spectrum)

-

Anesthesia (isoflurane)

Procedure:

-

Animal and Agent Preparation:

-

Anesthetize the mouse with isoflurane.

-

Acquire a baseline fluorescence image before agent injection to assess autofluorescence.

-

Administer 1-2 nmol of the fluorescently-labeled agent intravenously.

-

-

Longitudinal Imaging:

-

Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

-

For each imaging session, anesthetize the animal and place it in the imaging chamber.

-

Use appropriate excitation and emission filters for the selected fluorophore (e.g., Ex: 745 nm, Em: 820 nm for IRDye 800CW).

-

Maintain consistent imaging parameters (exposure time, binning, f/stop) across all sessions.

-

-

Image Analysis:

-

Use the system's software to draw ROIs over the tumor and a background region.

-

Quantify the fluorescence signal as radiant efficiency ([p/s/cm²/sr]/[µW/cm²]).

-

Calculate the tumor-to-background ratio at each time point to determine the optimal imaging window.

-

-

Ex Vivo Confirmation (Optional):

-

At the final time point, euthanize the mouse.

-

Excise the tumor and major organs and arrange them for ex vivo imaging to confirm signal localization and distribution.

-

Disclaimer: These protocols are templates and must be adapted and optimized for the specific properties of the imaging agent and the experimental goals. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Standard operating procedures for handling Leniquinsin

Disclaimer

The compound "Leniquinsin" is not a recognized or publicly documented entity in scientific literature or drug databases. Therefore, the following Application Notes and Protocols are presented as a detailed, generalized template for a hypothetical novel kinase inhibitor. This document is intended to serve as an illustrative example for researchers, scientists, and drug development professionals on how to structure standard operating procedures for a new chemical entity, adhering to the user's specified formatting and content requirements.

Application Notes and Protocols: this compound (Hypothetical Kinase Inhibitor)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Mechanism of Action

This compound is a novel, potent, and selective small molecule inhibitor of the Serine/Threonine kinase Akt (also known as Protein Kinase B). Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers. This pathway plays a crucial role in cell survival, proliferation, and metabolism. By inhibiting Akt, this compound is designed to suppress downstream signaling, leading to the induction of apoptosis and inhibition of tumor growth.

2. Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the PI3K/Akt/mTOR signaling pathway.

3. Quantitative Data

The following tables summarize the in vitro and pharmacokinetic properties of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 50 |

| A549 | Lung Cancer | 120 |

| U-87 MG | Glioblastoma | 75 |

| PC-3 | Prostate Cancer | 250 |

Table 2: Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Akt1 | 10 |

| Akt2 | 15 |

| Akt3 | 25 |

| PI3Kα | > 10,000 |

| mTOR | > 10,000 |

Table 3: Basic Pharmacokinetic Parameters (Mouse Model)

| Parameter | Value |

| Half-life (t½) | 6.8 hours |

| Bioavailability (Oral) | 45% |

| Cmax (at 10 mg/kg) | 1.2 µM |

| Clearance (CL) | 0.5 L/h/kg |

4. Experimental Protocols

The following are standard protocols for evaluating the efficacy and mechanism of action of this compound.

4.1. Protocol 1: Cell Viability (MTT Assay)

This protocol determines the concentration of this compound required to inhibit cell growth by 50% (IC50).

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (10 mM in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in growth medium (e.g., from 0.1 nM to 100 µM).

-

Remove the old medium and add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

4.2. Protocol 2: Western Blot Analysis for Target Engagement

This protocol assesses the ability of this compound to inhibit the phosphorylation of Akt and its downstream targets.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

5. Experimental Workflow Visualization

The following diagram outlines the typical preclinical evaluation workflow for a novel kinase inhibitor like this compound.

6. Handling and Storage

-